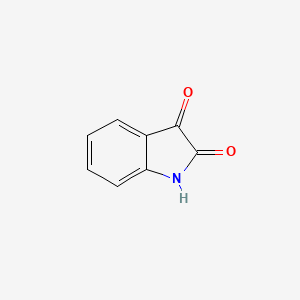

Isatin

概要

説明

準備方法

合成経路と反応条件

サンドマイヤー法: これはイサチンを合成するための最も古く、最も簡単な方法です。クロラール水和物と第一級アリールアミン(例えば、アニリン)をヒドロキシルアミン塩酸塩と水性硫酸ナトリウムの存在下で縮合させて、α-イソニトロソアセトアニリドを生成します。

ストレ法: この方法は、置換されているイサチンと置換されていないイサチンの両方を合成するためのサンドマイヤー法の最良の代替手段と考えられています。

最新の取り組み: 最近の方法は、市販されている置換インドールやオキシンドールを、 tert-ブチルヒドロペルオキシド(TBHP)、IBX-SO3K、およびtBuONOなどの酸化剤を用いて直接酸化することを含みます。

工業的製造方法

イサチンの工業的製造は、通常、硝酸とクロム酸を用いたインジゴ染料の酸化によって行われます。 この方法は効率的で、様々な用途に適した高純度のイサチンを生成します .

化学反応の分析

イサチンは、以下を含むいくつかの種類の化学反応を起こします。

酸化: イサチンは、2-オキシンドールやトリプタントリンを含む様々な生成物を生成するために酸化することができます。

還元: イサチンの還元により、オキシンドールなどの化合物が生成されます。

置換: イサチンは、フリーデル・クラフツ反応などの置換反応を起こして様々な誘導体を生成します。

これらの反応に使用される一般的な試薬には、強酸(例えば、硫酸)、酸化剤(例えば、TBHP)、還元剤(例えば、水素化ホウ素ナトリウム)などがあります。 これらの反応から生成される主な生成物には、2-オキシンドール、トリプタントリン、インディルビン、および様々な置換イサチンなどがあります .

科学的研究の応用

Biological Applications

Isatin and its derivatives exhibit a wide range of biological activities, making them valuable in medicinal chemistry. The following table summarizes key pharmacological effects associated with this compound derivatives:

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound derivatives. For example, a study reported the synthesis of novel this compound-hydrazide derivatives that effectively downregulated estrogen receptor alpha in breast cancer cells (MCF-7), showcasing their potential as targeted therapies . Another study synthesized a series of this compound/triazole conjugates that exhibited significant growth inhibition against MGC-803 cancer cells with minimal toxicity to normal cells .

Antibacterial Properties

This compound derivatives have also been explored for their antibacterial properties. Research indicates that certain modifications enhance their efficacy against pathogenic bacteria. For instance, halogenated isatins have shown increased antibacterial activity compared to their non-halogenated counterparts .

Industrial Applications

In addition to biological applications, this compound serves several industrial purposes:

- Dye Industry : this compound is utilized as a precursor for synthesizing various dyes due to its ability to form vibrant colors when reacted with other compounds .

- Corrosion Inhibition : this compound derivatives are employed as corrosion inhibitors in metal protection applications, demonstrating effectiveness in preventing metal degradation .

- Agrochemicals : The compound's structural versatility allows it to be used in developing agrochemicals with enhanced efficacy against pests and diseases .

Synthetic Methodologies

The synthesis of this compound can be achieved through various methods, including:

- Sandmeyer Reaction : This method involves the conversion of aniline derivatives into isatins using diazonium salts.

- Stolle Synthesis : A process that allows for the formation of isatins from o-nitrobenzaldehydes.

- Gassman Synthesis : This approach utilizes α-bromo ketones and anilines to produce substituted isatins.

These synthetic routes enable the generation of a wide array of this compound derivatives with tailored biological activities and industrial properties .

作用機序

イサチンは、様々なメカニズムを通じてその効果を発揮します。

モノアミンオキシダーゼ阻害: イサチンは、モノアミンオキシダーゼ(MAO)酵素の可逆的阻害剤であり、MAO-AよりもMAO-Bに対して高い選択性を示します。

抗癌活性: イサチンの誘導体は、キナーゼ活性、プロテアーゼ、翻訳開始、新血管形成、およびチューブリン重合を阻害することができます。

類似化合物との比較

イサチンは、インドール、オキシンドール、フタルイミドなどの化合物と構造的に似ています 。 その多様な反応性と幅広い生物活性により、ユニークな存在となっています。 類似の化合物には以下のようなものがあります。

インドール: 多くの天然物や医薬品の先駆体。

オキシンドール: 重要な生物活性を有する化合物で、薬化学でよく使用されます。

イサチンは、反応性と生物活性を組み合わせたユニークな特性を持ち、研究と産業の両方において貴重な化合物となっています。

生物活性

Isatin, an oxidized indole derivative, has garnered significant attention in the field of medicinal chemistry due to its diverse biological activities. This article delves into the various pharmacological effects of this compound and its derivatives, supported by recent research findings and case studies.

Overview of this compound

This compound (1H-indole-2,3-dione) is a naturally occurring compound found in various plants and animals. It serves as a precursor for numerous bioactive molecules and has been implicated in various physiological processes. Its structure allows it to interact with multiple biological targets, leading to a wide range of pharmacological effects.

Biological Activities

This compound and its derivatives exhibit a plethora of biological activities, including:

- Anticancer Activity : this compound derivatives have shown potent anticancer effects by targeting various pathways involved in tumor growth and metastasis. For instance, compound 2 from a study demonstrated an IC50 value of 0.03 µM against Jurkat cells, significantly higher than the parent this compound framework .

- Antibacterial and Antifungal Effects : this compound has exhibited antibacterial activity against several pathogenic bacteria, including multidrug-resistant strains. A recent study reported an MIC value of 16 µg/mL against Campylobacter strains .

- Neuroprotective Properties : this compound has been linked to neuroprotective effects, potentially aiding in the treatment of neurodegenerative diseases .

- Anti-inflammatory and Analgesic Activities : The compound has shown promise in reducing inflammation and pain, making it a candidate for developing anti-inflammatory drugs .

The mechanisms through which this compound exerts its biological effects are varied:

- Inhibition of Enzymatic Activity : this compound acts as an inhibitor of key enzymes such as histone deacetylases (HDACs), which play critical roles in cancer cell proliferation .

- Receptor Modulation : It interacts with various receptors, including estrogen receptors, which are crucial in breast cancer progression .

- Induction of Apoptosis : Certain this compound derivatives induce apoptosis in cancer cells by activating mitochondrial pathways .

Data Summary

The following table summarizes key findings related to the biological activities of this compound and its derivatives:

| Biological Activity | Compound/Study Reference | IC50/MIC Values |

|---|---|---|

| Anticancer | Compound 2 (Jurkat cells) | 0.03 µM |

| Antibacterial | This compound against Campylobacter | MIC = 16 µg/mL |

| Neuroprotective | General findings | N/A |

| Anti-inflammatory | Various this compound derivatives | N/A |

Case Studies

- Anticancer Study : A study synthesized forty-three new di/trisubstituted this compound analogues, revealing that compound 2 exhibited significant cytotoxicity against human T lymphocyte cells (Jurkat) through apoptosis induction via mitochondrial pathways .

- Antibacterial Research : this compound's efficacy against antibiotic-resistant strains was highlighted in a study where it demonstrated low toxicity (IC50 = 125.63 µg/mL) while maintaining antibacterial activity against Campylobacter strains .

- Neuroprotective Applications : Research indicates that this compound may help mitigate neurodegenerative conditions by acting on neurotransmitter systems, although specific studies are still ongoing to elucidate these pathways fully .

Q & A

Basic Research Questions

Q. What experimental protocols are recommended for detecting proline and hydroxyproline using the isatin test?

The this compound test involves reacting this compound reagent (0.02% this compound in sodium citrate buffer, pH 3–11) with imino acids to form a blue-colored adduct. Key steps include:

- Applying sample and reagent drops on filter paper.

- Observing color change (blue for proline/hydroxyproline; no reaction for other amino acids).

- Validating results using chromatographic techniques (e.g., TLC) with this compound as a visualizing agent . Limitations: Cannot distinguish between proline and hydroxyproline; pH sensitivity requires strict buffer control.

Q. How can researchers design initial screens for antimicrobial activity of this compound derivatives?

Q. What are the standard methods for synthesizing this compound derivatives?

Common approaches include:

- N-Substitution : Alkylation/acylation at the N1 position using alkyl halides or acyl chlorides.

- C3 Functionalization : Knoevenagel condensation with aldehydes to form spirooxindoles.

- Spiro Derivatives : Cycloaddition reactions with dipolarophiles . Tip: Characterize products via NMR, IR, and elemental analysis to confirm purity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported cytotoxicity thresholds of this compound?

Discrepancies arise from cell type variability and assay conditions. For example:

- Neuroblastoma (SH-SY5Y) cells show apoptosis at 200 µM , while other cell lines require >400 µM . Methodological Recommendations:

- Standardize assays (e.g., CCK-8, MTT) with controls for ROS interference.

- Validate via flow cytometry (annexin V/PI staining) and Western blot (caspase-3/7 activation) .

Q. What strategies optimize green synthesis of this compound derivatives?

Q. How does this compound modulate autophagy in cancer cells?

this compound induces autophagy via SESN2-mTOR pathway inhibition:

- Mechanism : Binds LSD1 to upregulate SESN2, suppressing mTOR and activating LC3-II/Beclin-1 autophagy markers .

- Experimental Design :

- Treat SH-SY5Y cells with 50–200 µM this compound for 48h.

- Quantify autophagy via Western blot (p62 degradation) and fluorescent microscopy (GFP-LC3 puncta) .

Q. How can researchers analyze structure-activity relationships (SAR) for this compound-based anti-cancer agents?

- Step 1 : Synthesize derivatives with varied substituents (e.g., halogenation at C5, sulfonamide at N1).

- Step 2 : Screen against cancer targets (e.g., histone deacetylase, tubulin) using enzymatic assays.

- Step 3 : Perform molecular docking (e.g., AutoDock Vina) to correlate substituent effects with binding affinity . Key Finding : C5-Br substitution increases tubulin polymerization inhibition by 40% compared to unmodified this compound .

Q. Data Contradiction Analysis

Q. Why do studies report conflicting IC50 values for this compound in neuroblastoma cells?

Variations stem from:

- Assay Duration : Longer exposure (72h) lowers IC50 due to cumulative apoptosis.

- Cell Passage Number : Higher passages may develop resistance . Recommendation: Report cell line credentials and passage range in methods .

Q. Methodological Best Practices

- Statistical Analysis : Use ANOVA with post-hoc Tukey tests for multi-group comparisons (e.g., dose-response studies) .

- Ethical Compliance : Adhere to ARRIVE guidelines for in vitro/in vivo studies .

特性

IUPAC Name |

1H-indole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO2/c10-7-5-3-1-2-4-6(5)9-8(7)11/h1-4H,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXDYKVIHCLTXOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NO2 | |

| Record name | isatin | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Isatin | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3038694 | |

| Record name | Isatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3038694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Orange solid; [Merck Index] Orange odorless powder; [Alfa Aesar MSDS] | |

| Record name | Isatin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19454 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.0000111 [mmHg] | |

| Record name | Isatin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19454 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

91-56-5 | |

| Record name | Isatin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=91-56-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tribulin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000091565 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isatin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02095 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Isatin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9262 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Indole-2,3-dione | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Isatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3038694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Indoline-2,3-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.889 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISATIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/82X95S7M06 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1H-Indole-2,3-dione | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0061933 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

203.00 °C. @ 760.00 mm Hg | |

| Record name | Isatin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02095 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1H-Indole-2,3-dione | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0061933 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。